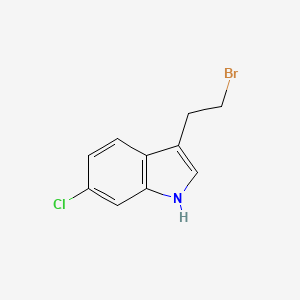

1H-Indole,3-(2-bromoethyl)-6-chloro

Beschreibung

1H-Indole,3-(2-bromoethyl)-6-chloro is a halogenated indole derivative characterized by a bromoethyl group (-CH2CH2Br) at position 3 and a chlorine atom at position 6 on the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules. This compound’s unique substitution pattern influences its reactivity, physicochemical properties, and biological activity, making it a candidate for applications in drug discovery, particularly in oncology and antimicrobial research .

Eigenschaften

CAS-Nummer |

325773-40-8 |

|---|---|

Molekularformel |

C10H9BrClN |

Molekulargewicht |

258.54 g/mol |

IUPAC-Name |

3-(2-bromoethyl)-6-chloro-1H-indole |

InChI |

InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3-4H2 |

InChI-Schlüssel |

MEUFXXHYUSBPSB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)NC=C2CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-(2-Bromethyl)-6-chlor-1H-Indol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Reaktionen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die nukleophile Substitution verschiedene substituierte Indole ergeben, während Oxidation und Reduktion zur Bildung verschiedener Indol-Derivate mit veränderten funktionellen Gruppen führen können.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromoethyl)-6-chloro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to the formation of different indole derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Bromethyl)-6-chlor-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Vorhandensein von Brom- und Chloratomen ermöglicht es der Verbindung, starke Wechselwirkungen mit biologischen Molekülen einzugehen, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 3-(2-bromoethyl)-6-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in halogen type, substituent position, or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Halogen Substitution Effects

- Bromo vs. Chloro at Position 6 : Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for Cl) increases polarizability, enhancing van der Waals interactions and binding affinity to hydrophobic enzyme pockets. However, brominated compounds often exhibit lower metabolic stability due to higher molecular weight .

- Positional Isomerism : Moving chlorine from position 6 to 5 (e.g., 3-(2-bromoethyl)-5-chloro vs. 6-chloro) disrupts electronic resonance, altering reactivity and target selectivity .

Functional Group Variations

- Bromoethyl vs.

- Acetylated Derivatives : Acetylation (e.g., 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate) improves membrane permeability and stability, though it may reduce direct electrophilic activity .

Antitumor Potential

- HDAC Inhibition: Indole derivatives with bromoethyl groups, like the target compound, have shown histone deacetylase (HDAC) inhibitory activity comparable to vorinostat (SAHA), a clinically approved anticancer agent. IC50 values for similar compounds range from <1 μM to 10 μM in vitro .

- Cytotoxicity : Dual halogenation (Br and Cl) enhances cytotoxicity against drug-resistant cancer cell lines. For example, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate exhibits IC50 values <10 μM in multiple cancer models .

Antimicrobial Activity

- Structural Advantage : The bromoethyl group’s alkylating capability may disrupt bacterial cell membranes or enzyme function. Comparable halogenated indoles demonstrate efficacy against multidrug-resistant strains .

Key Research Findings

- Synthetic Feasibility : Bromoethyl-substituted indoles are typically synthesized via Mannich reactions or nucleophilic substitutions, as seen in analogues like 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives .

- Metabolic Stability : Brominated derivatives often exhibit shorter half-lives in vivo compared to chloro analogues, necessitating structural optimization for drug development .

Biologische Aktivität

1H-Indole,3-(2-bromoethyl)-6-chloro, also known as BEI-9, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features both bromine and chlorine substituents, which enhance its reactivity and biological potential. The presence of these halogens allows for various chemical modifications that can be exploited in drug development and synthesis.

Anticancer Properties

Research has demonstrated that 1H-Indole,3-(2-bromoethyl)-6-chloro exhibits notable anticancer activity. In a study involving SW480 colon cancer cells, BEI-9 showed significant inhibition of cell growth at concentrations as low as 5 µM. The compound was found to reduce levels of cyclin D1 and A, which are crucial for cell cycle progression. Additionally, it inhibited NF-κB activation, a pathway implicated in cancer cell survival and resistance to chemotherapy .

- Table 1: Anticancer Activity of BEI-9

| Cell Line | Concentration (µM) | Effect on Cell Viability | NF-κB Activation Inhibition |

|---|---|---|---|

| SW480 | 5 | Significant Inhibition | Yes |

| HCT116 | 12.5 | Significant Inhibition | Yes |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. The results indicated that BEI-9 possesses antimicrobial activity, making it a candidate for further development in treating infections .

The mechanism by which BEI-9 exerts its biological effects involves multiple pathways:

- Inhibition of Cell Cycle Proteins : By reducing cyclin levels, BEI-9 disrupts the normal cell cycle progression, leading to increased apoptosis in cancer cells.

- NF-κB Pathway Modulation : The compound inhibits both basal and induced NF-κB activation, which is crucial for cancer cell survival and proliferation .

- Antimicrobial Mechanisms : The specific mechanisms by which BEI-9 affects bacterial cells are still under investigation but may involve disruption of biofilm formation or interference with essential bacterial processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of BEI-9:

- Colon Cancer Study : A systematic investigation into the effect of BEI-9 on colon cancer cells revealed that it not only inhibits cell growth but also affects migration capabilities through scratch wound assays .

- Antimicrobial Efficacy : In vitro studies demonstrated that BEI-9 effectively inhibited the growth of S. aureus and E. coli, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(2-Bromoethyl)-1H-indole | Lacks chlorine atom | Moderate anticancer activity |

| 6-Chloro-1H-indole | Lacks bromoethyl group | Limited antimicrobial properties |

| 3-(2-Chloroethyl)-6-chloro-1H-indole | Similar structure but less reactive | Variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.